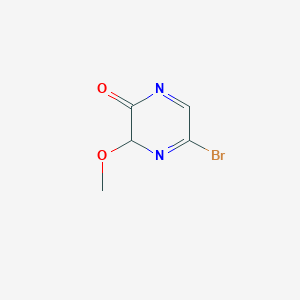![molecular formula C11H9F3O2S B12354219 (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid CAS No. 773115-32-5](/img/structure/B12354219.png)
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with methyl acrylate under basic conditions to form the corresponding intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-Methyl-3-{3-[(trifluoromethyl)phenyl}prop-2-enoic acid: Lacks the sulfanyl group, resulting in different chemical properties.
(2E)-2-Methyl-3-{3-[(methylsulfanyl)phenyl}prop-2-enoic acid: Contains a methylsulfanyl group instead of trifluoromethylsulfanyl, affecting its reactivity and applications.
(2E)-2-Methyl-3-{3-[(chloromethyl)sulfanyl]phenyl}prop-2-enoic acid:
Uniqueness
The presence of the trifluoromethylsulfanyl group in (2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid imparts unique chemical properties such as increased lipophilicity and stability
Eigenschaften
CAS-Nummer |
773115-32-5 |
|---|---|
Molekularformel |
C11H9F3O2S |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
(E)-2-methyl-3-[3-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2S/c1-7(10(15)16)5-8-3-2-4-9(6-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ |
InChI-Schlüssel |
MFONHJVEEPQNJJ-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=CC=C1)SC(F)(F)F)/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)SC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



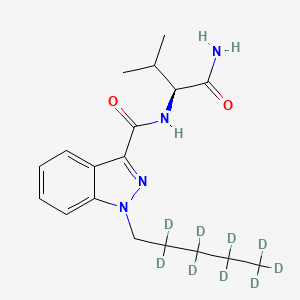
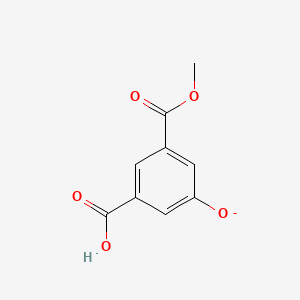
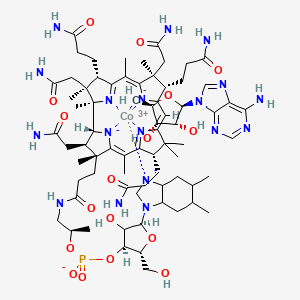
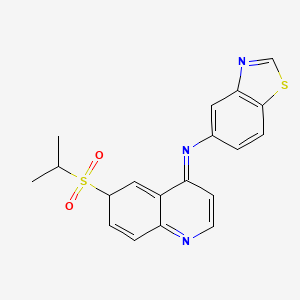
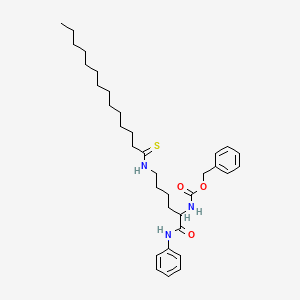

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
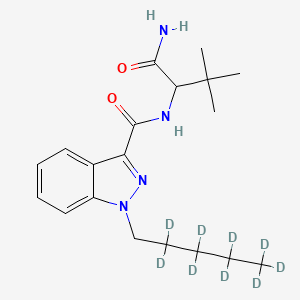
![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)
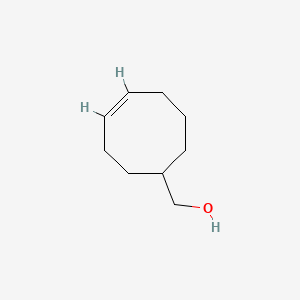
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
